molecular formula C8H14O2 B2819509 3-Methoxyspiro[3.3]heptan-1-ol CAS No. 1864061-09-5

3-Methoxyspiro[3.3]heptan-1-ol

Cat. No.: B2819509
CAS No.: 1864061-09-5
M. Wt: 142.198
InChI Key: AAGHXCGCSWYTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxyspiro[3.3]heptan-1-ol is a chemically unique spirocyclic building block of high value in advanced organic synthesis and drug discovery. The spiro[3.3]heptane core has been identified as a potent saturated bioisostere for benzene rings, a property that can be leveraged to improve the physicochemical and pharmacological properties of drug candidates . Incorporating this three-dimensional scaffold can modulate properties such as solubility, metabolic stability, and lipophilicity while maintaining vector geometry for target engagement. This makes it a valuable template for creating novel patent-free analogs of existing active pharmaceutical ingredients, as demonstrated by its successful incorporation into analogs of sonidegib and vorinostat . The specific functionalization of this compound, featuring both an ether and a hydroxyl group, provides a versatile handle for further synthetic elaboration. It can serve as a key intermediate in constructing more complex, target-oriented molecules for various research applications, including anticancer and antimicrobial agents . As a specialty chemical, it is characterized by its high purity and is supplied exclusively for research and development purposes. Intended Use: This product is provided 'For Research Use Only (RUO)'. It is strictly for use in laboratory research and development and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyspiro[3.3]heptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-7-5-6(9)8(7)3-2-4-8/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGHXCGCSWYTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxyspiro 3.3 Heptan 1 Ol and Its Analogs

Strategies for Spiro[3.3]heptane Core Construction

The construction of the spiro[3.3]heptane framework is a synthetic challenge due to the inherent ring strain of the two fused cyclobutane (B1203170) rings. Several methodologies have been developed to overcome this, ranging from cycloaddition reactions to ring expansions and the use of highly strained building blocks.

Cycloaddition Reactions: [2+2] Cycloaddition of Ketenes

The [2+2] cycloaddition of ketenes with alkenes is a powerful tool for the formation of cyclobutanones, which are key intermediates in the synthesis of spiro[3.3]heptanes. Dichloroketene (B1203229), generated in situ from trichloroacetyl chloride and an activating agent like zinc-copper couple, is a common reagent for this transformation due to its high reactivity. diva-portal.org

The synthesis of a spiro[3.3]heptane core can be achieved through a successive [2+2] cycloaddition strategy. For instance, the reaction of dichloroketene with a methylenecyclobutane (B73084) derivative can furnish a spiro[3.3]heptanone precursor. Subsequent chemical modifications, such as reductive dechlorination, can then yield the desired spiro[3.3]heptane skeleton. researchgate.net This approach has been utilized in the synthesis of various 2,6-disubstituted spiro[3.3]heptanes, although the yields for the cycloaddition step can be low to moderate, often necessitating chromatographic purification. diva-portal.org

A notable example is the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid, where a key step involves the [2+2] cycloaddition of dichloroketene with an appropriately substituted alkene. researchgate.net The resulting dichlorocyclobutanone is then further elaborated to the target molecule.

Table 1: Examples of [2+2] Cycloaddition for Spiro[3.3]heptane Synthesis

Alkene Reactant Ketene Source Product Yield Reference
Methylenecyclobutane Dichloroketene 5,5-Dichlorospiro[3.3]heptan-1-one Moderate diva-portal.org

Ring Expansion and Rearrangement Methodologies

Ring expansion and rearrangement reactions provide an elegant means to access the spiro[3.3]heptane core, often from more readily available starting materials. These methods leverage the release of ring strain to drive the desired transformation.

The Meinwald rearrangement involves the Lewis acid-catalyzed isomerization of epoxides to carbonyl compounds. This methodology has been applied to the synthesis of spiro[3.3]heptane systems, particularly for the construction of the second cyclobutane ring. nih.gov The process typically begins with the epoxidation of a methylenecyclobutane derivative to form a spiro-epoxide. Treatment of this intermediate with a Lewis acid, such as aluminum trichloride, can induce a rearrangement to afford a spiro[3.3]heptanone. nih.gov The regioselectivity of the rearrangement can be influenced by the electronic nature of the substituents on the epoxide. nih.gov

For example, in the synthesis of certain spirocyclic glutamic acid analogs, the Meinwald oxirane rearrangement serves as a key step to introduce the second cyclobutane ring, leading to a 1,5-disubstituted spiro[3.3]heptane pattern. researchgate.net

A more recent and highly efficient method for the construction of the spiro[3.3]heptan-1-one motif is the strain-relocating semipinacol rearrangement. nih.govresearchgate.net This reaction involves the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a cyclopropanone (B1606653), generated in situ from a 1-sulfonylcyclopropanol. nih.gov The resulting 1-bicyclobutylcyclopropanol intermediate, upon treatment with acid, undergoes a rearrangement where the strain is relocated, leading directly to the substituted spiro[3.3]heptan-1-one. nih.govresearchgate.net

This process is noteworthy for its high degree of regio- and stereospecificity, allowing for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones when starting from a chiral cyclopropanone equivalent. nih.gov The proposed mechanism involves the initial protonation of the bicyclobutyl group, followed by a nih.govCurrent time information in Le Flore County, US.-rearrangement of the resulting cyclopropylcarbinyl cation. nih.gov

Table 2: Substrate Scope of the Strain-Relocating Semipinacol Rearrangement for Spiro[3.3]heptan-1-one Synthesis

Lithiated Bicyclobutane Substituent Cyclopropanone Substituent Product Yield Reference
Phenylsulfonyl Phenyl 3-Phenylspiro[3.3]heptan-1-one 85% nih.govresearchgate.net
Phenylsulfonyl 4-Methoxyphenyl 3-(4-Methoxyphenyl)spiro[3.3]heptan-1-one 82% nih.govresearchgate.net

Alkylation Approaches: Malonate Ester Alkylation

The malonic ester synthesis is a classical and versatile method for the formation of carbon-carbon bonds. In the context of spiro[3.3]heptane synthesis, a double alkylation of a malonate ester with a suitable 1,1-bis(electrophilic) cyclobutane derivative is a common strategy. A key precursor for this approach is 1,1-bis(bromomethyl)cyclobutane (B2691830).

The reaction involves the deprotonation of diethyl malonate with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a double nucleophilic substitution with 1,1-bis(bromomethyl)cyclobutane to construct the spiro[3.3]heptane core. The resulting spiro[3.3]heptane-2,2-dicarboxylate can then be further manipulated, for instance, through hydrolysis and decarboxylation to yield spiro[3.3]heptane-2-carboxylic acid. This method has also been successfully applied to the synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid. nih.gov

A practical, large-scale synthesis of 6-(trifluoromethyl)spiro[3.3]heptane building blocks has been developed utilizing the double alkylation of tosylmethyl isocyanide (TosMIC) or a malonate diester with 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane.

Utilization of Strained Building Blocks (e.g., Bicyclobutanes, Cyclopropanones)

The inherent strain in small rings like bicyclobutanes and cyclopropanes can be harnessed as a driving force for the construction of more complex architectures, including spiro[3.3]heptanes. As discussed in the context of semipinacol rearrangements, bicyclobutanes are valuable precursors. nih.govresearchgate.net

The reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with in situ generated cyclopropanones is a prime example of this strategy. nih.gov The high strain energy of the bicyclobutane moiety facilitates its participation in the rearrangement to form the spiro[3.3]heptane system. Furthermore, acid-catalyzed rearrangements of bicyclobutanes can also lead to the formation of spirocyclic frameworks. For instance, vinyloxyphenylbicyclobutanes have been shown to undergo a perchloric acid-catalyzed heteroannulation with water to produce spirocyclobutanes, which proceeds through a cyclobutene (B1205218) intermediate formed from the isomerization of the bicyclobutane. rsc.org

These methods, which leverage the reactivity of strained molecules, offer unique and often highly efficient pathways to the spiro[3.3]heptane core and its derivatives, providing access to a wide range of functionalized analogs for various applications.

Stereoselective Synthesis of Functionalized Spiro[3.3]heptane Derivatives

Achieving stereochemical control is paramount in the synthesis of bioactive molecules. For spiro[3.3]heptane derivatives, various strategies have been developed to control the formation of specific stereoisomers.

Diastereoselective Approaches: Chiral Auxiliary-Mediated Strecker Reaction

The Strecker reaction is a classic method for synthesizing α-amino acids, and its diastereoselective variant using chiral auxiliaries has been successfully applied to the synthesis of spiro[3.3]heptane-based amino acids. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov

In this approach, a spirocyclic ketone is reacted with a chiral amine, such as (R)-α-phenylglycinol, to form a chiral imine. nih.gov Subsequent addition of cyanide proceeds with facial selectivity guided by the chiral auxiliary, leading to the formation of diastereomerically enriched α-aminonitriles. nih.gov These intermediates can then be hydrolyzed to the corresponding amino acids, and the auxiliary can be cleaved and recovered. nih.gov

Another effective chiral auxiliary employed in this context is Ellman's sulfinamide. nih.gov It has been reported that adducts derived from Ellman's sulfinamide are often more stable and allow for more efficient chromatographic separation of diastereomers compared to those from (R)-α-phenylglycinol. nih.gov

Chiral AuxiliaryKey FeaturesReference
(R)-α-phenylglycinol Inexpensive and readily available; used to install the chiral amino acid moiety. nih.gov
Ellman's Sulfinamide Forms more stable adducts, facilitating easier chromatographic separation of diastereomers. nih.gov

Enantioselective Synthesis via Optically Active Precursors

An alternative to using chiral auxiliaries is to start the synthetic sequence with an enantiomerically pure precursor, often derived from the "chiral pool." This strategy ensures that the desired stereochemistry is incorporated from the outset.

A versatile and common starting material for this approach is 3-oxocyclobutanecarboxylic acid. rsc.org By leveraging the existing stereocenter of an optically active precursor, a series of stereocontrolled transformations can be employed to construct the spiro[3.3]heptane framework with high enantiomeric purity. rsc.orgresearchgate.net

Enzymatic resolutions have also proven effective for obtaining enantiopure spiro[3.3]heptane derivatives. For instance, pig liver esterase (PLE) has been used for the asymmetric hydrolysis of prochiral 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane, yielding axially chiral products with moderate optical purity. rsc.org This biocatalytic approach can also resolve racemic mixtures of 2,6-disubstituted spiro[3.3]heptane derivatives through enantioselective hydrolysis. rsc.org

Control of Regioselectivity and Stereospecificity in Rearrangement Reactions

Rearrangement reactions are powerful tools for constructing complex molecular architectures. In the context of spiro[3.3]heptane synthesis, the Lewis acid-catalyzed Meinwald rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives serves as a key step for building the core structure. nih.govrsc.org

This reaction involves the expansion of a cyclopropyl (B3062369) ring to form the second cyclobutane ring of the spiro[3.3]heptane system. nih.gov The regioselectivity of this rearrangement—referring to which bond migrates—is crucial for obtaining the desired substitution pattern. reddit.com It has been observed that the expansion of the cyclopropyl ring is favored over other potential rearrangements. nih.gov

Stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product, is also a critical aspect of these rearrangements. reddit.comyoutube.com A novel approach has been developed involving a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which proceeds in a fully regio- and stereospecific manner to yield optically active 3-substituted spiro[3.3]heptan-1-ones. nih.gov The stereochemical outcome is a direct consequence of the starting material's configuration and the concerted nature of the rearrangement mechanism. youtube.comnih.gov

Rearrangement TypePrecursorKey OutcomeReference
Meinwald Rearrangement 8-oxadispiro[2.0.3.1]octane derivativeFavorable expansion of the cyclopropyl ring to form the spiro[3.3]heptane core. nih.govrsc.org
Semipinacol Rearrangement 1-bicyclobutylcyclopropanol intermediateFully regio- and stereospecific formation of substituted spiro[3.3]heptan-1-ones. nih.gov

Generation of Stereoisomeric Libraries

To explore the structure-activity relationship of spiro[3.3]heptane-based compounds, it is often necessary to synthesize a complete library of all possible stereoisomers. nih.gov A divergent synthetic strategy is ideal for this purpose, where a common precursor is used to generate multiple target compounds through different reaction pathways. nih.gov

Researchers have successfully designed and executed practical divergent syntheses to create libraries of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov Starting from a common precursor like an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative, different stereoisomers can be accessed by separating diastereomeric intermediates at key stages of the synthesis. nih.govrsc.orgresearchgate.net This approach allows for the systematic investigation of how the spatial arrangement of functional groups affects biological activity. researchgate.netscispace.com

Synthetic Routes to Introduce Hydroxyl and Methoxy (B1213986) Functionalities

Introducing specific functional groups, such as hydroxyl (-OH) and methoxy (-OCH3), onto the spiro[3.3]heptane core is essential for tuning the pharmacological properties of the molecule.

Direct Synthetic Pathways for Spiro[3.3]heptan-1-ol Formation

The direct formation of a hydroxyl group at the C1 position of the spiro[3.3]heptane ring can be achieved through several methods. One prominent strategy involves the reduction of a corresponding ketone, spiro[3.3]heptan-1-one. The synthesis of these ketones can be accomplished via various routes, including strain-relocating semipinacol rearrangements as previously mentioned. nih.govresearchgate.net Once the ketone is obtained, standard reduction methods using hydride reagents can yield spiro[3.3]heptan-1-ol.

Further functionalization, such as the introduction of a methoxy group, can be achieved through subsequent chemical transformations. For example, the hydroxyl group of spiro[3.3]heptan-1-ol can be alkylated using a methylating agent under appropriate basic conditions to yield a methoxy-substituted derivative. The specific positioning of these groups is dictated by the synthetic route used to generate the initial ketone precursor. chemrxiv.org

Stereocontrolled Introduction of Methoxy Substituents at the 3-position

The precise stereochemical control during the synthesis of substituted spiro[3.3]heptanes is critical for their application as advanced building blocks. The introduction of a methoxy group at the 3-position of a spiro[3.3]heptan-1-ol core requires a strategy that controls the relative and absolute configuration of the two stereocenters. While direct, stereocontrolled methoxylation of a pre-formed spiro[3.3]heptan-1-ol is challenging, a more viable approach involves the synthesis of a stereodefined ketone precursor, which can then be reduced to the desired alcohol.

A recently developed method for creating optically active 3-substituted spiro[3.3]heptan-1-ones provides a key entry point to these structures. nih.govresearchgate.net This process involves the reaction of a lithiated 1-sulfonylbicyclo[1.1.0]butane with a 1-sulfonylcyclopropanol, which serves as a cyclopropanone equivalent. researchgate.net This is followed by an acid-mediated, strain-relocating semipinacol rearrangement that proceeds with high regio- and stereospecificity to yield the 3-substituted spiro[3.3]heptan-1-one. nih.govresearchgate.net

To achieve the target 3-methoxyspiro[3.3]heptan-1-ol, this methodology could be adapted in one of two ways:

Incorporation during Rearrangement: Utilizing a starting cyclopropanone equivalent that already contains a methoxy-bearing substituent.

Post-rearrangement Functionalization: Synthesizing a 3-hydroxyspiro[3.3]heptan-1-one intermediate stereoselectively, followed by methylation of the hydroxyl group (e.g., via Williamson ether synthesis using a methylating agent like methyl iodide with a suitable base).

The final and crucial step is the stereocontrolled reduction of the C1 ketone. The choice of reducing agent determines the final diastereomeric outcome (cis or trans relationship between the C1-hydroxyl and C3-methoxy groups). Directed reduction, where the existing C3-methoxy group influences the hydride attack, or the use of stereoselective reducing agents (e.g., L-Selectride®, CBS catalysts) can provide access to specific isomers.

Table 1: Proposed Stereocontrolled Synthetic Strategy

Step Description Key Transformation Stereochemical Control
1 Formation of Chiral Precursor Reaction of bicyclobutane and cyclopropanone equivalent Use of chiral starting materials or auxiliaries.
2 Semipinacol Rearrangement researchgate.netnih.gov-rearrangement of cyclopropylcarbinyl cation Inherently stereospecific process. nih.govresearchgate.net
3 Methoxy Group Installation O-methylation of a 3-hydroxy intermediate Standard SN2 reaction, preserves stereochemistry.

| 4 | Ketone Reduction | Hydride reduction of C1-ketone | Substrate-directed or reagent-controlled reduction. |

Divergent Synthetic Approaches from Common Precursors

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a single, common intermediate. This approach is highly valuable for exploring structure-activity relationships in drug discovery. For the spiro[3.3]heptane scaffold, several divergent routes have been established, allowing access to a wide array of substitution patterns. nih.govchemrxiv.org

A practical and widely cited approach begins with a versatile cyclobutane-based precursor, such as an O-silylated 2-(hydroxymethyl)cyclobutanone. nih.gov This common intermediate can be directed down different synthetic pathways to yield various spiro[3.3]heptane cores. For instance:

Path A (for 1,6-disubstitution): Olefination of the cyclobutanone (B123998) followed by a [2+2] cycloaddition with dichloroketene constructs the second ring, leading to a 6-oxospiro[3.3]heptane-1-carboxylic acid derivative after further transformations. nih.gov

Path B (for 1,5-disubstitution): Olefination with a cyclopropylidene precursor, followed by a Meinwald oxirane rearrangement, can be used to access 5-oxospiro[3.3]heptane-1-carboxylic acids. nih.gov

Once a functionalized spiro[3.3]heptane ketone is formed, it serves as a secondary common precursor for further diversification. chemrxiv.org Representative modifications include Wolff-Kishner reduction, conversion of carboxylic acids to anilines via the Curtius reaction, and the formation of organoboron compounds, enabling a broad exploration of chemical space from a single starting scaffold. chemrxiv.org The synthesis of this compound and its analogs can be readily integrated into such a divergent scheme, where the initial precursor is elaborated to install the required hydroxyl and methoxy functionalities.

Table 2: Divergent Synthesis from a Common Cyclobutanone Precursor

Precursor Pathway Key Reactions Resulting Scaffold Potential Analogs
2-(hydroxymethyl) cyclobutanone Path A Olefination, [2+2] Cycloaddition, Dechlorination 1,6-disubstituted spiro[3.3]heptane Carboxylic acids, Amines
2-(hydroxymethyl) cyclobutanone Path B Cyclopropylidenation, Meinwald Rearrangement 1,5-disubstituted spiro[3.3]heptane Hydroxy acids, Amino alcohols

Scalability Considerations in Synthetic Procedures for Advanced Building Blocks

The transition of a synthetic route from laboratory-scale to large-scale production is a critical step in the development of advanced building blocks for commercial or clinical use. Scalability requires a robust, cost-effective, and safe process. For spiro[3.3]heptane derivatives, several syntheses have been successfully performed on a preparative scale, with key intermediates being produced in quantities ranging from tens to hundreds of grams. researchgate.netnih.gov

Key considerations for the scalability of spiro[3.3]heptane synthesis include:

Cost and Availability of Starting Materials: Routes must begin from readily available and inexpensive materials.

Reaction Efficiency and Robustness: Each step should be high-yielding and tolerant of minor fluctuations in reaction conditions.

Reagent Selection: The use of hazardous, toxic, or prohibitively expensive reagents should be avoided. For example, replacing costly reagents like cesium carbonate with more economical alternatives is a common goal in process development.

Purification Methods: Chromatographic purifications are often difficult to scale. Developing procedures that yield products amenable to crystallization or distillation is highly advantageous.

Telescoping Processes: Combining multiple synthetic steps into a single "one-pot" or telescoped sequence without isolating intermediates can significantly improve efficiency and reduce waste on a large scale.

The synthesis of the O-TBDPS-protected 2-(hydroxymethyl)cyclobutanone precursor has been successfully scaled to 265 grams, demonstrating the viability of producing key intermediates in large quantities. nih.gov Similarly, a reliable methodology for constructing a fluorinated spiro[3.3]heptane scaffold has been developed on a multigram scale, yielding up to 302 grams of product. researchgate.net These examples underscore that with careful process optimization, the production of complex spiro[3.3]heptane building blocks like this compound is feasible on an industrial scale.

Table 3: Scalability Factors in Spiro[3.3]heptane Synthesis

Factor Favorable for Scale-up Unfavorable for Scale-up Example from Literature
Starting Materials Commercially available, low cost Multi-step synthesis from obscure precursors Synthesis of key intermediates on >250 g scale. nih.gov
Reagents Inexpensive bases (e.g., NaOH, K2CO3), common solvents Stoichiometric organometallics, expensive catalysts Development of routes avoiding expensive reagents.
Yield & Purity High yields (>85%), high purity Low yields, multiple side products High-yielding scaffold synthesis reported. researchgate.net
Purification Crystallization, Distillation Column chromatography Optimization to obtain crystalline products.

| Safety | Stable intermediates, moderate reaction conditions | Energetic or toxic intermediates, extreme temperatures/pressures | Development of robust and mild protocols. researchgate.net |

In Depth Structural Analysis and Conformational Studies of 3 Methoxyspiro 3.3 Heptan 1 Ol

Crystallographic Investigations

Crystallographic methods, particularly single-crystal X-ray diffraction, are the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.

X-ray Diffraction for Absolute Configuration Determination

For a chiral molecule like 3-Methoxyspiro[3.3]heptan-1-ol, X-ray crystallography could be used to determine its absolute configuration. By analyzing the anomalous dispersion of X-rays, researchers can distinguish between enantiomers and assign the correct (R) or (S) designation to each stereocenter. This technique provides definitive proof of the molecule's stereochemistry.

Analysis of Solid-State Conformations

A crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of this compound. This data would show the puckering of the two cyclobutane (B1203170) rings and the relative orientation of the methoxy (B1213986) and hydroxyl substituents. Studies on other spiro[3.3]heptane derivatives have shown that the scaffold is generally rigid but can exhibit some conformational flexibility. Analysis would also detail intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

A suite of 2D NMR experiments would be essential to confirm the molecular architecture of this compound.

COSY (Correlation Spectroscopy) would establish the connectivity of protons by identifying which ones are coupled to each other through bonds.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, helping to piece together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, providing crucial information for determining the relative stereochemistry of the substituents on the spirocyclic core.

Conformational Analysis using Variable Temperature NMR

Variable-temperature (VT) NMR studies involve recording spectra at different temperatures. If this compound exists as a mixture of interconverting conformers in solution, changes in temperature could affect the rate of exchange. At low temperatures, this exchange might be slowed enough to allow for the observation of signals for individual conformers, providing insight into the molecule's dynamic behavior and the energy barriers between different conformations.

Spectroscopic Methods for Confirming Molecular Architecture

High-resolution mass spectrometry (HRMS) is a critical technique for verifying a compound's elemental composition. By measuring the mass-to-charge ratio of an ion to a very high degree of accuracy, HRMS can confirm that the molecular formula of the synthesized compound is indeed C8H14O2, thus ensuring its structural integrity.

While the methodologies for a comprehensive structural analysis are well-established, their application to this compound has not been reported. Future research is required to empirically determine the detailed structural and conformational properties of this specific molecule.

Conformational Landscape of Spiro[3.3]heptan-1-ols and Methoxy Analogs

The spiro[3.3]heptane scaffold is characterized by a high degree of ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. libretexts.org This strain is a combination of angle strain, resulting from the compressed bond angles within the four-membered rings, and torsional strain, arising from the eclipsing interactions of adjacent hydrogen atoms. libretexts.org The parent cycloalkanes, cyclopropane (B1198618) and cyclobutane, exhibit significant ring strain, and this is carried over to the spiro[3.3]heptane system. libretexts.org

The rigidity of the spiro[3.3]heptane core is a direct result of this inherent strain. Unlike more flexible six-membered rings, the cyclobutane rings in spiro[3.3]heptane have limited conformational freedom. Computational studies on related strained carbene intermediates, such as spiro[3.3]hept-1-ylidene, indicate that the cyclobutylidene units can adopt distinct puckered and flatter conformations. acs.org This inherent rigidity is a key feature of the spiro[3.3]heptane scaffold, making it an attractive building block in medicinal chemistry for creating conformationally restricted analogs of biologically active molecules. nih.gov

Ring SystemTotal Ring Strain (kcal/mol)Strain per CH2 (kcal/mol)
Cyclopropane27.49.1
Cyclobutane26.46.6
Cyclopentane5.81.2
Cyclohexane (B81311) 0.1 0
Cycloheptane6.00.9
Cyclooctane9.51.2

This table illustrates the relative ring strain of various cycloalkanes, highlighting the high strain in smaller rings compared to the strain-free nature of cyclohexane in its chair conformation. utdallas.edu

The fixed geometry of the spiro[3.3]heptane skeleton dictates a precise spatial arrangement of its substituents. The bonds to substituents on the cyclobutane rings, often referred to as "exit vectors," project from the core at well-defined angles. This non-collinear arrangement of exit vectors is a distinguishing feature of the spiro[3.3]heptane scaffold. chemrxiv.org

In the case of this compound, the hydroxyl (-OH) and methoxy (-OCH3) groups are positioned on one of the cyclobutane rings. Their relative stereochemistry (cis or trans) will further define their spatial relationship. The rigidity of the ring system limits the possible orientations these functional groups can adopt, which can have significant implications for intermolecular interactions. The unfavorable spatial disposition of functional groups in certain spiro[3.3]heptane derivatives has been shown to impact their biological activity. nih.gov

The conformational properties of the spiro[3.3]heptane system are often compared to those of cyclohexane, a well-understood and relatively strain-free cyclic system in its chair conformation. libretexts.orgmsu.edu Cyclohexane can undergo a "ring flip" between two chair conformations, allowing substituents to occupy either axial or equatorial positions. msu.edu In contrast, the spiro[3.3]heptane scaffold is significantly more rigid and does not exhibit this type of dynamic conformational change.

Structural analyses have revealed similarities between the spiro[3.3]heptane and cyclohexane scaffolds in terms of the distances and spatial orientation of functional groups. acs.org Specifically, 1,6-disubstituted spiro[3.3]heptanes can be considered as conformationally restricted surrogates of cis-1,4-disubstituted cyclohexane derivatives. acs.org This makes the spiro[3.3]heptane framework a valuable tool for designing molecules with specific, fixed geometries that can mimic certain conformations of more flexible systems. The generation of virtual compound libraries has shown that spiro[3.3]heptane-derived building blocks have a high propensity to populate the lead-like chemical space, even more so than cyclohexane derivatives. researchgate.netresearchgate.net

FeatureSpiro[3.3]heptaneCyclohexane
Flexibility RigidFlexible (Chair-boat interconversion)
Ring Strain HighLow (in chair conformation)
Substituent Orientations Fixed, non-collinear exit vectorsDynamic (Axial and Equatorial)
Conformational Isomers Limited puckering of ringsMultiple (chair, boat, twist-boat)

This table provides a comparative overview of the key conformational differences between the spiro[3.3]heptane and cyclohexane ring systems.

Reactivity and Derivatization of 3 Methoxyspiro 3.3 Heptan 1 Ol

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group in 3-Methoxyspiro[3.3]heptan-1-ol is a prime site for a range of chemical modifications, including oxidation, etherification, and esterification. These transformations are fundamental in altering the molecule's physical and chemical properties and for introducing further functionality.

Oxidation: The alcohol can be oxidized to the corresponding ketone, 3-methoxyspiro[3.3]heptan-1-one, using a variety of standard oxidizing agents. The choice of reagent can be tailored to the desired scale and selectivity. For instance, pyridinium (B92312) chlorochromate (PCC) is a common choice for such transformations. google.com Conversely, the reduction of the ketone back to the alcohol can be achieved with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). chemrxiv.org

Etherification: The hydroxyl group can be converted into an ether linkage through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction allows for the introduction of a wide array of alkyl or aryl groups.

Esterification: Esterification of the alcohol can be readily accomplished by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are often catalyzed by an acid or a base. The resulting esters can serve as protecting groups or introduce new functionalities.

Table 1: Representative Transformations of the Hydroxyl Group

TransformationReagents and ConditionsProduct
OxidationPyridinium chlorochromate (PCC), CH2Cl23-Methoxyspiro[3.3]heptan-1-one
Etherification1. NaH, THF; 2. R-X (e.g., CH3I)1-Alkoxy-3-methoxyspiro[3.3]heptane
EsterificationR-COCl, Pyridine3-Methoxyspiro[3.3]heptan-1-yl ester

Reactions Involving the Methoxy (B1213986) Moiety

The methoxy group of this compound is generally less reactive than the hydroxyl group. However, under specific conditions, it can participate in reactions such as ether cleavage. Strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3) are typically required to cleave the methyl-oxygen bond, yielding the corresponding alcohol. In some contexts, particularly in the presence of strong organometallic nucleophiles, the methoxy group could potentially act as a leaving group in a substitution reaction. nih.gov

Functional Group Interconversions on the Spiro[3.3]heptane Scaffold

The spiro[3.3]heptane framework allows for a variety of functional group interconversions, transforming the initial alcohol and ether functionalities into a diverse range of other groups. ub.eduorganic-chemistry.org Starting from the ketone derivative, 3-methoxyspiro[3.3]heptan-1-one, a plethora of transformations can be envisioned. For example, reductive amination can convert the ketone into an amine. chemrxiv.org The ketone can also be a precursor for the synthesis of spirocyclic amino acids. nih.gov

Further modifications can include the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce azides, nitriles, or halides. These transformations significantly expand the synthetic utility of the this compound core.

Table 2: Potential Functional Group Interconversions

Starting MaterialTransformationReagents and ConditionsProduct Functional Group
3-Methoxyspiro[3.3]heptan-1-oneReductive AminationR-NH2, NaBH3CNAmine
3-Methoxyspiro[3.3]heptan-1-oneWittig ReactionPh3P=CHRAlkene
This compoundTosylation followed by Nucleophilic Substitution1. TsCl, Pyridine; 2. NaN3Azide

Regioselective Functionalization of the Spirocyclic System

Synthetic Utility as a Precursor to Complex Molecular Architectures

The spiro[3.3]heptane core is recognized as a valuable bioisostere for the benzene (B151609) ring in drug design, offering a rigid, three-dimensional alternative to planar aromatic systems. chemrxiv.orgnih.gov Functionalized spiro[3.3]heptanes, such as this compound, are key building blocks for creating libraries of novel compounds for biological screening. nih.gov The ability to perform a variety of chemical transformations on its functional groups allows for the systematic modification of molecular properties like solubility, lipophilicity, and metabolic stability. This makes this compound a promising starting material for the development of new therapeutic agents and advanced materials. researchgate.net

Computational and Theoretical Investigations of 3 Methoxyspiro 3.3 Heptan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are essential for elucidating the electronic structure and energetics of molecules. For the spiro[3.3]heptane framework, such calculations would reveal the distribution of electron density, molecular orbital energies, and the nature of its chemical bonds. The spirocyclic fusion of two cyclobutane (B1203170) rings creates a unique geometric and electronic environment.

The electronic structure of spiro[3.3]heptane is characterized by its sp³-hybridized carbon atoms, leading to a saturated, non-polar core. The introduction of methoxy (B1213986) and hydroxyl substituents at the 3- and 1-positions, respectively, would significantly alter the electronic properties of 3-Methoxyspiro[3.3]heptan-1-ol. The electronegative oxygen atoms would induce a dipole moment, making the molecule polar. Quantum chemical calculations would be instrumental in quantifying the magnitude and direction of this dipole moment, as well as in determining the partial charges on each atom.

Furthermore, these calculations can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For this compound, the lone pairs of electrons on the oxygen atoms would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time. For this compound, MD simulations would provide insights into its flexibility and the preferred orientations of its substituents.

The spiro[3.3]heptane core is known for its conformational rigidity. researchgate.net This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target. MD simulations would likely confirm that the spirocyclic core of this compound maintains a relatively fixed geometry.

The primary conformational flexibility in this compound would arise from the rotation of the methoxy and hydroxyl groups. MD simulations could be employed to determine the rotational barriers and the most stable rotamers of these functional groups. The simulations would also capture the intramolecular hydrogen bonding possibilities between the hydroxyl and methoxy groups, which could further influence the conformational preferences.

Theoretical Prediction of Reactivity and Reaction Mechanisms (e.g., Semipinacol Rearrangement Intermediates)

Theoretical calculations can be used to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. One reaction of particular relevance to the spiro[3.3]heptane scaffold is the semipinacol rearrangement.

A study on the synthesis of spiro[3.3]heptan-1-ones has proposed a "strain-relocating" semipinacol rearrangement. nih.gov This reaction is thought to proceed through the protonation of a bicyclobutyl moiety, leading to the formation of a cyclopropylcarbinyl cation. nih.gov This intermediate then undergoes a nih.govresearchgate.net-rearrangement to yield the spiro[3.3]heptan-1-one product. nih.gov

For this compound, theoretical studies could be designed to investigate similar rearrangement pathways. For instance, the protonation of the hydroxyl group followed by the loss of water would generate a carbocation at the 1-position. The stability of this carbocation and the energetic barriers for subsequent rearrangements could be calculated. The presence of the methoxy group at the 3-position could influence the regioselectivity and stereoselectivity of such rearrangements.

A plausible reaction mechanism is detailed in the table below:

StepDescriptionIntermediate
1Protonation of the hydroxyl groupFormation of an oxonium ion
2Loss of a water moleculeGeneration of a secondary carbocation at the 1-position
3 nih.govresearchgate.net-hydride shift or alkyl shiftRearrangement to a more stable carbocation
4Nucleophilic attack or eliminationFormation of the final product

Strain Energy Analysis of Spiro[3.3]heptane Derivatives

The spiro[3.3]heptane scaffold is composed of two fused cyclobutane rings, which are known to possess significant ring strain. The strain energy of a molecule is the excess energy it possesses due to its geometry being distorted from an ideal, strain-free conformation.

Computational studies have been conducted to determine the strain energy of the parent spiro[3.3]heptane. One such study calculated the strain energy of spiro[3.3]heptane to be approximately 51.0 kcal/mol. mdpi.com This high strain energy is a consequence of the angle strain and torsional strain within the two cyclobutane rings. The strain energy of spiro[3.3]heptane is roughly double that of a single cyclobutane ring, suggesting a near additivity of ring strain in this spirocyclic system. mdpi.com

CompoundCalculated Strain Energy (kcal/mol)
Cyclopropane (B1198618)27.5
Cyclobutane26.5
Spiro[2.2]pentane62.9
Spiro[3.3]heptane 51.0
Cubane (B1203433)157.5

Data sourced from a computational study on hydrocarbon strain energies. mdpi.com

In Silico Assessment of Three-Dimensional Chemical Space Population

The exploration of three-dimensional (3D) chemical space is a key objective in modern drug discovery. Molecules with well-defined 3D structures are often more selective and have better pharmacokinetic properties. The spiro[3.3]heptane scaffold is considered an excellent building block for populating 3D chemical space due to its rigid and non-planar geometry. chemrxiv.org

In silico methods can be used to assess the 3D nature of a molecule or a library of compounds. One of the key features of the spiro[3.3]heptane core is its non-collinear exit vectors when substituents are attached to different rings. chemrxiv.org This is in contrast to flat aromatic rings like benzene (B151609), where substituents lie in the same plane. The ability of spiro[3.3]heptane to act as a non-planar bioisostere for phenyl rings has been a subject of considerable interest. chemrxiv.org

For this compound, in silico analysis would highlight its distinct 3D shape. The methoxy and hydroxyl groups would be projected into specific regions of 3D space, which could be advantageous for targeted interactions with biological macromolecules. The use of computational tools to generate and analyze virtual libraries of spiro[3.3]heptane derivatives can aid in the design of novel compounds with improved drug-like properties. researchgate.net

Applications and Advanced Research Trajectories in Organic Synthesis

Role as Versatile Building Blocks for Chemical Library Construction

The construction of chemical libraries rich in structural diversity and three-dimensionality is a cornerstone of modern drug discovery. Spiro[3.3]heptane derivatives, including 3-Methoxyspiro[3.3]heptan-1-ol, are highly valued as building blocks for such libraries. Their rigid scaffold serves as a non-aromatic bioisostere for commonly found ring systems, such as cyclohexane (B81311) and benzene (B151609), offering a means to escape the "flatland" of traditional planar molecules. chemrxiv.orgresearchgate.netuniv.kiev.ua

The incorporation of the spiro[3.3]heptane motif can significantly enhance the physicochemical properties of drug candidates, including their metabolic stability and aqueous solubility. The presence of the hydroxyl and methoxy (B1213986) functionalities in this compound provides convenient handles for combinatorial derivatization, allowing for the rapid generation of a multitude of analogs. These functional groups can be readily modified through various chemical transformations, such as etherification, esterification, and nucleophilic substitution, to explore a wide range of chemical space.

Table 1: Potential Derivatizations of this compound for Library Synthesis

Functional Group Reaction Type Potential Reagents Resulting Moiety
Hydroxyl (-OH) Esterification Carboxylic acids, Acid chlorides Ester
Hydroxyl (-OH) Etherification Alkyl halides, Sulfonates Ether
Hydroxyl (-OH) Oxidation Oxidizing agents (e.g., PCC, Swern) Ketone

Strategies for Incorporating this compound into Novel Molecular Architectures

The unique stereochemical and conformational properties of the spiro[3.3]heptane skeleton make it an attractive component for the design of novel molecular architectures. The defined spatial orientation of substituents on the spirocyclic core allows for precise control over the three-dimensional shape of the target molecule.

One documented strategy for the incorporation of this compound involves its use as a nucleophile in substitution reactions. For instance, the hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which can then react with an electrophilic partner. A patent has described a procedure where this compound is reacted with 2-chloro-1-fluoro-4-nitrobenzene in the presence of sodium hydride to form 1-(2-chloro-4-nitrophenoxy)-3-methoxyspiro[3.3]heptane. This intermediate is then further transformed into a more complex aniline (B41778) derivative, showcasing the utility of this compound in the synthesis of substituted aromatic compounds.

Further synthetic strategies could involve the conversion of the hydroxyl group into a leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions at that position. The methoxy group, while generally more stable, can also be cleaved under specific conditions to provide another site for functionalization.

Development of Optically Active Spiro[3.3]heptane Scaffolds for Asymmetric Synthesis

The development of enantiomerically pure spiro[3.3]heptane derivatives is of significant interest for applications in asymmetric synthesis and for the preparation of chiral drugs. While specific methods for the resolution of this compound are not extensively documented, general approaches for obtaining optically active spiro[3.3]heptanes can be applied.

These methods often involve either the separation of enantiomers from a racemic mixture or the use of stereoselective synthetic routes. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is a powerful technique for the separation of enantiomers. mdpi.com Diastereomeric derivatization, where the racemic alcohol is reacted with a chiral auxiliary to form diastereomers that can be separated by conventional chromatography, is another common strategy.

Enzymatic resolutions, which take advantage of the stereoselectivity of enzymes, have also been successfully employed for the kinetic resolution of racemic spiro[3.3]heptane derivatives. Furthermore, asymmetric synthesis strategies, starting from chiral precursors or employing chiral catalysts, can provide direct access to enantiomerically enriched spiro[3.3]heptane building blocks.

Utilization in Stereochemical Studies and Chirality Transfer Processes

The rigid and well-defined geometry of the spiro[3.3]heptane scaffold makes it an excellent platform for studying stereochemical principles and chirality transfer processes. The fixed spatial relationship between substituents on the two cyclobutane (B1203170) rings can be exploited to control the stereochemical outcome of reactions on appended functional groups.

While specific studies involving this compound in this context are not widely reported, the general principles can be inferred. For example, the stereochemistry of the hydroxyl and methoxy groups in a chiral, non-racemic form of this compound could be used to direct the stereoselective addition of reagents to a prochiral center elsewhere in the molecule. The spirocyclic core can act as a chiral scaffold, transferring its stereochemical information to a reacting center.

Design of Conformationally Constrained Probes for Mechanistic Studies in Organic Reactions

Conformationally constrained molecules are invaluable tools for elucidating the mechanisms of organic reactions. By limiting the number of accessible conformations, it is possible to gain insights into the geometric requirements of transition states and the influence of molecular shape on reactivity. The rigidity of the spiro[3.3]heptane framework makes it an ideal candidate for the design of such molecular probes.

Derivatives of this compound could be designed to study a variety of reaction mechanisms. For instance, by strategically placing reactive functional groups on the spirocyclic core, it would be possible to investigate the distance and orientation dependence of intramolecular reactions. The fixed spatial arrangement of the hydroxyl and methoxy groups could also be used to probe the role of intramolecular hydrogen bonding or other non-covalent interactions in influencing reaction pathways.

Table 2: Potential Applications of this compound Derivatives as Mechanistic Probes

Research Area Probe Design Principle Information Gained
Intramolecular Catalysis Attachment of a catalytic group and a reactive site at defined positions. Role of proximity and orientation in catalysis.
Neighboring Group Participation Placement of a participating group in a fixed spatial relationship to a reactive center. Elucidation of anchimeric assistance mechanisms.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes to Functionalized Spiro[3.3]heptan-1-ols

Current syntheses of functionalized spiro[3.3]heptanes often require multiple steps. Future work should focus on developing more convergent and efficient routes. A promising, recently developed approach for the synthesis of spiro[3.3]heptan-1-ones, direct precursors to spiro[3.3]heptan-1-ols, involves a strain-relocating semipinacol rearrangement. nih.gov This method utilizes the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes to generate the highly strained spiro[3.3]heptan-1-one core in a regio- and stereospecific manner. nih.govresearchgate.net

Another innovative strategy involves the reaction between keteniminium salts and alkenes to form cyclobutanones, which can be elaborated into spiro[3.3]heptanones. researchgate.net This modular approach allows for the construction of diverse analogs from commercially available starting materials. researchgate.net Further research into one-pot reactions and tandem sequences that can rapidly build the functionalized spiro[3.3]heptane core will be crucial for accelerating drug discovery programs that utilize this scaffold.

Synthetic StrategyKey PrecursorsMain Advantage
Strain-Relocating Semipinacol Rearrangement1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanesHigh regio- and stereospecificity
Keteniminium Salt-Alkene CycloadditionTertiary amides, Alkenes, (CF3SO2)2OModular, uses commercial starting materials
Dichloroketene (B1203229) AdditionExocyclic alkenesBuilds second cyclobutane (B1203170) ring
Meinwald Oxirane Rearrangement8-oxadispiro[2.0.3.1]octane derivativesAccess to 1,5- and 1,6-disubstituted patterns

Exploration of Alternative Substitution Patterns and Heteroatom Incorporations within the Spiro[3.3]heptane System

The majority of current research focuses on 1,6- and 2,6-disubstituted spiro[3.3]heptanes. A significant area for future exploration is the synthesis of other substitution patterns to fully probe the available chemical space. The development of methods to access hereto difficult-to-access substitution patterns is of high value.

Furthermore, the incorporation of heteroatoms into the spiro[3.3]heptane skeleton to create analogs such as aza-, oxa-, and thia-spiro[3.3]heptanes is a rapidly growing field. researchgate.net These heteroatomic spirocycles serve as promising bioisosteres for common medicinal chemistry motifs like piperidine (B6355638) and piperazine (B1678402), often leading to improved properties. researchgate.netchemrxiv.org For instance, 2-oxa-6-azaspiro[3.3]heptane and 2,6-diazaspiro[3.3]heptane have been successfully used as piperazine replacements, enhancing target selectivity. researchgate.net Future efforts should aim to develop synthetic routes to novel heteroatom-containing spiro[3.3]heptanes with diverse functionalities, including those with multiple heteroatoms or challenging substitution patterns. researchgate.netnih.gov

Advanced Strategies for Absolute Stereochemical Control and Asymmetric Induction

Achieving absolute stereochemical control is critical in drug development. For spiro[3.3]heptane systems, which can possess both central and axial chirality, this presents a significant challenge. rsc.orgresearchgate.net Biocatalysis has emerged as a powerful tool for this purpose. For example, ketoreductase (KRED) enzymes have been successfully used for the desymmetrization of prochiral spiro[3.3]heptane derivatives, providing access to both enantiomers of axially chiral alcohols with high enantiomeric excess. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chiral chromatography or resolution methods. rsc.orgnih.gov

Another successful strategy involves the diastereoselective addition of nucleophiles to chiral imines, such as Davis-Ellman's imines, to prepare enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes. acs.org Future research should focus on expanding the toolbox of asymmetric methods, including the development of novel chiral catalysts and auxiliaries that can provide access to all possible stereoisomers of diversely functionalized spiro[3.3]heptan-1-ols.

Asymmetric StrategyMethod TypeKey Feature
Ketoreductase (KRED) CatalysisBiocatalytic DesymmetrizationAccess to both enantiomers in high ee
Chiral Auxiliary (e.g., Davis-Ellman)Diastereoselective AdditionPreparation of enantiopure aza-spirocycles
Pig Liver EsteraseEnzymatic ResolutionResolution of racemic 2,6-disubstituted derivatives

Development of Catalytic Methods for Spiro[3.3]heptane Core Formation

Many existing methods for constructing the spiro[3.3]heptane core, such as [2+2] cycloadditions, rely on stoichiometric reagents. researchgate.net A key future direction is the development of catalytic methods, particularly enantioselective catalytic versions, to improve efficiency and sustainability. While catalytic functionalization of the pre-formed scaffold is known, for instance using engineered P450 enzymes for hydroxylation, the catalytic formation of the core itself is less developed. acs.org

Photocatalysis represents a promising avenue. For example, dearomative intermolecular [2+2] photocycloaddition has been reported for constructing C(sp3)-rich heterospirocycles and could potentially be adapted for the all-carbon spiro[3.3]heptane system. chemrxiv.org The development of transition-metal-catalyzed or organocatalyzed cycloaddition strategies would represent a significant advance, enabling more direct and atom-economical access to the spiro[3.3]heptane framework. Research into iridium-containing cytochromes for enantioselective synthesis of spirocyclic nitrogen-containing heterocycles also points towards the potential of metalloenzymes in catalytic core formation. acs.org

Integration with High-Throughput and Automated Synthesis Platforms

While the synthesis of complex, three-dimensional scaffolds like spiro[3.3]heptane presents challenges for automation, the development of robust, modular synthetic routes will facilitate this integration. researchgate.netnih.gov High-throughput experimentation (HTE) can be used to rapidly optimize reaction conditions for challenging steps in the synthesis of spiro[3.3]heptane derivatives. nih.gov The combination of AI, robotic synthesis, and HTE will enable the systematic exploration of structure-activity relationships for this scaffold, significantly reducing the timeline for identifying promising drug candidates. iktos.ai

Design of Advanced Spectroscopic Probes Utilizing the Spiro[3.3]heptane Scaffold

The development of novel fluorescent probes is crucial for bioimaging and diagnostics. nih.gov Spirocyclic scaffolds are central to the design of many "on-off" fluorescent probes, where the equilibrium between a non-fluorescent, spirocyclic form and a fluorescent, open form is controlled by an external trigger. nih.govresearchgate.net Xanthene-based dyes like fluorescein (B123965) and rhodamine are classic examples where spirocyclization is used to quench fluorescence. nih.gov

The rigid and well-defined three-dimensional structure of the spiro[3.3]heptane scaffold makes it an intriguing, yet underexplored, framework for the design of new classes of spectroscopic probes. Its conformationally restricted nature can be exploited to precisely position reporter groups and recognition elements. Future research could focus on incorporating fluorophores and analyte-binding moieties onto the spiro[3.3]heptane core to create novel sensors for ions, small molecules, or biological macromolecules. nih.gov The predictable vectorization of substituents on the spiro[3.3]heptane skeleton could lead to probes with high selectivity and sensitivity. researchgate.net

Q & A

Q. How does this compound compare to non-spiro analogs in receptor binding assays?

  • Methodological Answer : The spiro system’s conformational restraint often increases binding specificity. Perform competitive radioligand assays (e.g., with ³H-labeled ligands) to compare IC₅₀ values. Use cryo-EM or X-ray co-crystallography to visualize binding pocket interactions .

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